N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetylphenyl group and a dioxopyrrolidinyl group attached to a benzamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves a multi-step process. One common method starts with the acylation of 4-aminobenzamide with acetic anhydride to form N-(4-acetylphenyl)benzamide. This intermediate is then reacted with 2,5-dioxopyrrolidine under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide shares structural similarities with other benzamide derivatives, such as:
- N-(4-acetylphenyl)benzamide
- N-(4-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)aniline
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Biological Activity
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C18H16N2O5
- Molecular Weight : 372.4 g/mol
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound involves several steps, including the reaction of 4-acetylphenol with appropriate reagents to form the desired amide structure. The synthetic pathway often employs standard organic chemistry techniques such as refluxing and purification through crystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The antimicrobial activity can be attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vivo studies using animal models have indicated a reduction in paw edema, suggesting potential applications in treating inflammatory conditions .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For example, related compounds have shown IC50 values in the micromolar range against HepG2 liver cancer cells, indicating promising antitumor activity .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in inflammation and cancer progression, providing a theoretical basis for its observed biological activities .
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)13-2-6-15(7-3-13)20-19(25)14-4-8-16(9-5-14)21-17(23)10-11-18(21)24/h2-9H,10-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZRDSFCXRHJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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